Lipophilicity Differentiation from Positional Isomer
Computed lipophilicity (XLogP3) of the target compound is 3.6 [1], compared to a logP value of 3.779 for its positional isomer 2-(cyclopentylsulfanyl)-5-methylbenzoic acid [2]. The para-methyl substitution pattern in the target compound yields measurably lower predicted lipophilicity than the meta-methyl isomer, which may influence membrane permeability, solubility, and off-target binding profiles in medicinal chemistry applications.
| Evidence Dimension | Computed lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2-(Cyclopentylsulfanyl)-5-methylbenzoic acid: logP = 3.779 |
| Quantified Difference | Δ ≈ 0.18 logP units (target compound less lipophilic) |
| Conditions | Computed values from PubChem XLogP3 3.0 and ChemBase logP database; standard in silico prediction methods |
Why This Matters
For procurement decisions, this ΔlogP of approximately 0.18 represents a meaningful difference in predicted membrane permeability and aqueous solubility that cannot be achieved through generic substitution of the 5-methyl isomer.
- [1] PubChem. Compound Summary for CID 63115704: 2-(Cyclopentylsulfanyl)-4-methylbenzoic acid. XLogP3 value computed by XLogP3 3.0. Accessed April 2026. View Source
- [2] ChemBase. 2-(Cyclopentylsulfanyl)-5-methylbenzoic acid: Properties. logP = 3.779. Accessed April 2026. View Source
